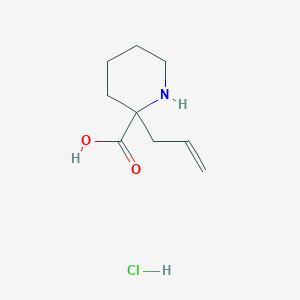

2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride

Description

2-Prop-2-enylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative featuring a propenyl (allyl) substituent at the 2-position of the piperidine ring and a carboxylic acid group, forming a hydrochloride salt. Its molecular formula is C₈H₁₆ClN, with a molecular weight of 161.67 g/mol (CAS: 1352232-87-1) . The compound’s stereochemistry is defined as (2S)-configuration, which may influence its biological activity and physicochemical properties . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2-prop-2-enylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h2,10H,1,3-7H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDIDTLXHQBKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride typically involves the hydrogenation of substituted pyridines. A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allows for acid-free hydrogenation with good yields and selectivity. This conversion can be carried out in water as a solvent .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and amination. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Preliminary studies have shown that 2-prop-2-enylpiperidine-2-carboxylic acid; hydrochloride exhibits antimicrobial properties against certain bacterial strains. For instance, a study demonstrated significant bacterial growth inhibition at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent against resistant infections.

- Antiviral Potential : Research is ongoing to assess its efficacy against viral pathogens. Initial findings suggest that the compound can inhibit viral replication processes, with a notable reduction in viral load observed in vitro against influenza virus strains.

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing other organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in developing complex chemical entities.

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield carboxylic acids using oxidizing agents like potassium permanganate. |

| Reduction | Can produce amines using hydrogen gas in the presence of metal catalysts. |

| Substitution | Reacts with halogens or nucleophiles to form derivatives with varied functionalities. |

Antimicrobial Study

A recent investigation evaluated the antimicrobial efficacy of 2-prop-2-enylpiperidine-2-carboxylic acid; hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Antiviral Activity Assessment

Another study focused on the antiviral properties of the compound against influenza virus strains. The findings revealed that treatment with 100 µM of the compound led to a 70% reduction in viral load in vitro, indicating promising antiviral effects that warrant further exploration.

Pharmacological Applications

In pharmacological studies, this compound was tested for its ability to modulate neurotransmitter receptors. Results showed that it could act as a partial agonist at certain receptors involved in mood regulation, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Carboxylic Acid Derivatives

Key structural analogs include piperidine-2-carboxylic acid derivatives with varying substituents and stereochemistry:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- In contrast, the hydroxyl group in (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride increases polarity, favoring aqueous solubility .

- Stereochemistry : The (S)-configuration in analogs like (S)-2-methylpiperidine-2-carboxylic acid hydrochloride is critical for binding to biological targets, such as enzymes or receptors .

- Salt Forms : Hydrochloride salts (e.g., target compound, (S)-2-methyl derivative) improve solubility and stability compared to free acids (e.g., 6-methylpiperidine-2-carboxylic acid) .

Functional Group and Ring Size Variations

Pyrrolidine vs. Piperidine Derivatives

- Pyrrolidine analogs (e.g., (S)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride) feature a 5-membered ring , reducing conformational flexibility compared to 6-membered piperidines. This may alter binding kinetics in drug-receptor interactions .

Carboxamide vs. Carboxylic Acid Derivatives

Biological Activity

2-Prop-2-enylpiperidine-2-carboxylic acid; hydrochloride is a compound of interest due to its potential biological activities. This article examines its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with an enyl substituent and a carboxylic acid functional group. Its hydrochloride form enhances solubility in aqueous solutions, which is crucial for biological assays.

The exact mechanism of action for 2-Prop-2-enylpiperidine-2-carboxylic acid; hydrochloride remains to be fully elucidated. However, based on structural similarities with other bioactive compounds, it is hypothesized that it may interact with biological targets through:

- Non-covalent interactions : Such as hydrogen bonding and hydrophobic interactions.

- Enzyme modulation : Potentially acting as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Biological Activity

Research has indicated various biological activities associated with 2-Prop-2-enylpiperidine-2-carboxylic acid; hydrochloride:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Properties : Given its structural features, it may have neuroprotective effects that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives. While specific studies on 2-Prop-2-enylpiperidine-2-carboxylic acid; hydrochloride are scarce, insights can be drawn from related compounds:

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(3-hydroxypropyl)-2,5-dimethylbenzamide | Antimicrobial | |

| 1-Piperideine-2-carboxylic acid | Neuroprotective | |

| Pyrazine derivatives | Antimycobacterial |

Cellular Effects

In vitro studies indicate that 2-Prop-2-enylpiperidine-2-carboxylic acid; hydrochloride may influence cellular functions such as:

- Cell signaling pathways : Modulating pathways related to cell growth and apoptosis.

- Gene expression : Potentially affecting the transcription of genes involved in inflammation and immune response.

Temporal Effects in Laboratory Settings

Research suggests that the effects of this compound may vary over time in laboratory conditions. Long-term studies are necessary to evaluate stability, degradation, and any chronic effects on cellular functions.

Dosage Effects in Animal Models

Animal studies are crucial for understanding dosage-related effects. Variations in dosage can lead to different biological responses, including potential toxicity at higher concentrations.

Q & A

Q. What are the optimal synthetic routes for preparing 2-prop-2-enylpiperidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of the carboxylic acid group followed by hydrochlorination. For example, refluxing the precursor with hydrochloric acid under controlled pH (4–6) ensures complete salt formation . Reaction monitoring via TLC or HPLC is recommended to track intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) enhances purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the piperidine ring, allyl (prop-2-enyl) substituent, and carboxylic acid group. IR spectroscopy verifies the C=O stretch (~1700 cm) and NH vibrations (~2500 cm) in the hydrochloride form .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 202.1) .

- Solubility : The hydrochloride salt improves aqueous solubility (~50 mg/mL at 25°C), critical for biological assays .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to humidity (>60% RH) to prevent deliquescence. Stability studies show decomposition at >40°C, forming trace aldehydes and CO .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, buffer systems). For receptor-binding studies:

- Use standardized buffers (e.g., PBS at pH 7.4) to replicate physiological conditions .

- Validate results with orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional activity) .

- Control for batch-to-batch variability via QC protocols (HPLC purity >98%) .

Q. What strategies are effective for studying the compound’s interactions with enzymatic targets (e.g., proteases or kinases)?

- Methodological Answer :

- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites, guided by the compound’s zwitterionic properties .

- Enzymatic Assays : Monitor inhibition via fluorogenic substrates (e.g., AMC-tagged peptides) under varying ionic strengths to assess salt-dependent activity .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish electrostatic vs. hydrophobic interactions .

Q. How can researchers address challenges in formulating the compound for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin complexes .

- Pharmacokinetics (PK) : Conduct pilot PK studies in rodents with LC-MS/MS quantification. Adjust dosing intervals based on observed half-life (~2–3 hours in mice) .

- Toxicity Screening : Perform acute toxicity assays (OECD 423) to establish LD and monitor organ histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.